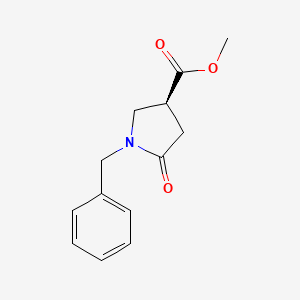

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Description

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a chiral pyrrolidine derivative characterized by a benzyl substituent at the N1 position, a ketone group at the C5 position, and a methyl ester at the C3 carboxylic acid moiety. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol (predicted) and a CAS number of 428518-44-9 (S-enantiomer) or 51535-00-3 (racemic mixture) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry (S-configuration) is significant for enantioselective reactions and biological activity modulation .

Properties

IUPAC Name |

methyl (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWSSDZHQOPJI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350778 | |

| Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428518-44-9 | |

| Record name | Methyl (3S)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428518-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amide bond formation.

Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.

Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-scale cyclization: Utilizing automated reactors to ensure consistent yield and purity.

Efficient benzylation:

High-throughput esterification: Using advanced catalytic systems to achieve high conversion rates.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight : Acidic conditions promote protonation of the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation of the ester, forming a tetrahedral intermediate .

Reduction Reactions

The ketone group (5-oxo) is reducible to secondary alcohols or fully saturated pyrrolidines.

Applications : The alcohol derivative is a precursor for further functionalization, while the saturated pyrrolidine is studied for bioactivity in neurological disorders.

Substitution Reactions

The benzyl group undergoes nucleophilic substitution or hydrogenolysis.

Key Observation : Hydrogenolysis of the benzyl group is stereospecific and preserves the (S)-configuration at C3 .

Esterification/Transesterification

The methyl ester can be exchanged with other alcohols under acidic or enzymatic conditions.

Synthetic Utility : Transesterification enables tuning of lipophilicity for drug delivery optimization .

Comparative Reactivity with Analogues

The stereochemistry and substituents significantly influence reactivity compared to similar compounds.

| Compound | Reactivity with NaBH<sub>4</sub> | Benzyl Hydrogenolysis Rate | Ester Hydrolysis Rate |

|---|---|---|---|

| (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | Fast (>90% yield) | Moderate (4–6 hr) | Fast (1N HCl, 2 hr) |

| (R)-Enantiomer | Slow (60–70% yield) | Similar | Similar |

| 1-(3-Hydroxybenzyl) analogue | Moderate | Slow (>12 hr) | Resistant |

Key Insight : The (S)-configuration enhances reduction kinetics due to favorable transition-state geometry .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of (S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester generally involves several key steps:

- Starting Materials : The synthesis usually begins with (S)-proline.

- Pyrrolidine Ring Formation : Cyclization reactions are employed to form the pyrrolidine ring.

- Benzyl Group Introduction : The benzyl group is introduced via benzylation reactions using benzyl bromide or chloride.

- Esterification : The carboxylic acid group is esterified using methanol and a strong acid catalyst .

Chemistry

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the development of complex organic molecules, particularly in synthesizing chiral drugs and bioactive compounds due to its unique chiral configuration .

Biology

In biological research, this compound is significant for studying enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow researchers to explore how specific molecular configurations affect biological activity and interaction with biological targets .

Medicine

The compound has potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceutical agents targeting neurological disorders. Its derivatives have shown promise in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Industry

In industrial applications, this compound is used in the production of fine chemicals and materials science. Its unique properties make it a valuable building block for various chemical syntheses and formulations .

Case Studies

- Oxidative Stress Study : A study demonstrated that treatment with this compound showed reduced oxidative stress markers in cellular models, indicating potential neuroprotective effects.

- Antimicrobial Activity : Derivatives of this compound were tested against multidrug-resistant pathogens, revealing significant antibacterial activity comparable to established antibiotics like vancomycin .

- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results against various cancer cell lines, suggesting that modifications of this structure could lead to effective therapeutic agents .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

- CAS Number : 428518-36-9 .

- Molecular Formula: C₁₃H₁₅NO₃ (identical to S-enantiomer).

- Key Differences :

1'-Benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylic acid

- CAS Number : 1355334-59-6 .

- Molecular Formula : C₁₅H₁₈N₂O₃.

- Key Differences: Contains a bipyrrolidine backbone (two fused pyrrolidine rings), increasing structural rigidity compared to the monocyclic parent compound.

1-Benzyl-4-hydroxy-5-oxo-4-phenyl-pyrrolidine-3-carboxylic acid methyl ester

- Synthesis : Derived via hydrogenation and chromatographic purification .

- Key Differences: A hydroxyl group at C4 and a phenyl substituent at C4 introduce steric hindrance, reducing reactivity in nucleophilic acyl substitution reactions. Demonstrates lower solubility in nonpolar solvents compared to the unsubstituted analog .

Aliphatic Methyl Esters (e.g., 3-Oxohexanoic acid methyl ester)

- Key Differences :

Physicochemical and Functional Comparison

Biological Activity

(S)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃ and a CAS number of 428518-44-9. The compound features a pyrrolidine ring with a ketone and carboxylic acid functional group, along with a benzyl substituent which enhances its lipophilicity, influencing its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress pathways, particularly through the Nrf2 transduction pathway. This interaction leads to the activation of antioxidant genes, suggesting potential protective effects against oxidative damage.

- Receptor Binding : It is suggested that this compound may bind to GABA receptors and benzodiazepine receptors, potentially exhibiting anxiolytic and anticonvulsant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of 5-oxopyrrolidine compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 78–86% viability at 100 µM | Comparable to cisplatin |

| Other derivatives | Various | Varies | Some showed enhanced activity against multidrug-resistant strains |

These findings indicate that the compound can reduce cell viability significantly in cancer models, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies revealed that it exhibits antibacterial activity against certain Gram-positive bacteria:

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | 1–8 | Multidrug-resistant strains |

| Enterobacteriales (e.g., E. coli) | >64 | No significant activity |

The compound has shown promising results against multidrug-resistant strains, indicating its potential in addressing antibiotic resistance .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Oxidative Stress : A study demonstrated that treatment with this compound activated the Nrf2 pathway in human cell lines, leading to increased expression of antioxidant genes. This suggests a protective role against oxidative damage, which is relevant for conditions such as neurodegenerative diseases.

- Anticancer Efficacy : In an experimental model using A549 cells, the compound was compared with standard chemotherapeutics like cisplatin. Results indicated that while it reduced cell viability significantly, it also exhibited toxicity towards non-cancerous cells, highlighting the need for further optimization .

- Antimicrobial Resistance : Research focused on the antimicrobial efficacy against resistant strains showed that derivatives of this compound could inhibit growth in clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antimicrobial agents .

Q & A

What are the optimized synthetic routes for (S)-1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, and how do reaction parameters influence enantiomeric purity?

Basic Research Focus : Synthesis methodology

The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., sulfuric acid) under reflux conditions. For example, a similar pyrrolidine ester derivative was synthesized by reacting 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with excess methanol and sulfuric acid . Key parameters affecting enantiomeric purity include:

- Catalyst choice : Acidic vs. enzymatic catalysts may alter stereochemical outcomes.

- Temperature control : Prolonged reflux may lead to racemization.

- Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (S)-enantiomer, as evidenced by the separation of (R)- and (S)-enantiomers listed in product catalogs .

How can advanced spectroscopic techniques resolve structural ambiguities in pyrrolidine derivatives like this compound?

Advanced Research Focus : Structural characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical:

- 1H-NMR : Distinctive proton signals (e.g., benzyl group aromatic protons at ~7.3 ppm, methyl ester at ~3.6 ppm) and coupling patterns can confirm the pyrrolidine ring conformation and substituent positions .

- 13C-NMR : Carbonyl groups (5-oxo at ~175 ppm) and ester functionalities (~170 ppm) provide backbone verification.

- High-resolution MS : Molecular ion peaks (e.g., m/z calculated for C14H17NO3: 255.36) validate molecular weight .

What strategies mitigate contradictory data in enantiomer ratio analysis during synthesis?

Advanced Research Focus : Data contradiction analysis

Discrepancies in enantiomer ratios may arise from:

- Kinetic vs. thermodynamic control : Competing pathways under varying temperatures or catalysts.

- Analytical method limitations : Ensure chiral HPLC columns (e.g., Chiralpak® AD-H) are validated with standards .

- Sample preparation : Trace moisture or impurities can skew results. Use anhydrous conditions and internal standards (e.g., deuterated solvents in NMR) .

How does the stereochemistry of the benzyl group influence biological activity in related pyrrolidine derivatives?

Advanced Research Focus : Structure-activity relationships (SAR)

The (S)-configuration is critical for binding affinity in medicinal chemistry applications. For instance, derivatives like (4aR)-pyrrolo[1,2-b]pyridazine esters show enhanced activity when stereochemistry is preserved . Computational docking studies (e.g., AutoDock Vina) can model interactions with target enzymes, while in vitro assays (e.g., enzyme inhibition) validate stereochemical effects .

What analytical methods ensure purity and stability of this ester under storage conditions?

Basic Research Focus : Quality control

- GC-MS : Detect volatile degradation products (e.g., free carboxylic acids or benzyl alcohols) using methods similar to fatty acid methyl ester analysis .

- HPLC-UV : Monitor ester hydrolysis (λ = 210–230 nm for carbonyl absorption).

- Accelerated stability studies : Store at 4°C in inert atmospheres (N2) to prevent oxidation .

How can computational modeling predict reactivity in further functionalization of this compound?

Advanced Research Focus : Reaction design

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model:

- Electrophilic substitution sites : Reactivity of the pyrrolidine ring’s α-carbons.

- Steric effects : Benzyl group hindrance on nucleophilic attacks.

- Transition states : Energy barriers for ester hydrolysis or ring-opening reactions .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Focus : Process chemistry

- Catalyst scalability : Homogeneous vs. heterogeneous catalysts (e.g., immobilized lipases for enantioselective esterification).

- Solvent choice : Switch from methanol to greener solvents (e.g., ethanol or 2-propanol) without compromising yield .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time enantiomer tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.